molecular formula C19H14FN3O B4500683 2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

Cat. No.: B4500683
M. Wt: 319.3 g/mol
InChI Key: CZVOOFWXZCQFGE-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound designed for research applications. It belongs to a class of molecules featuring an indole core linked to a quinoline moiety via an acetamide bridge. The specific integration of the 6-fluoroindole and quinoline subunits makes this molecule a valuable scaffold in medicinal chemistry and drug discovery. Research Applications and Value The core structure of this molecule is associated with diverse biological activities, as demonstrated by its structural analogs. Notably, related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide compounds have been identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key viral replication enzyme, suggesting potential application in antiviral research . Furthermore, other indole-acetamide hybrids are investigated for their anticancer properties, functioning as selective survivin inhibitors that can induce apoptosis in cancer cells . The structural features of this compound also support its potential use in foundational organic synthesis and the development of novel pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-14-7-6-13-8-10-23(18(13)11-14)12-19(24)22-17-5-1-4-16-15(17)3-2-9-21-16/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVOOFWXZCQFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through methods like the Skraup synthesis or the Doebner-Miller reaction.

    Coupling of Indole and Quinoline Rings: The final step involves coupling the indole and quinoline rings through an acetamide linkage, typically using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoline rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve the use of hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Electrophilic substitution reactions can occur at the indole or quinoline rings, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro groups, or sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The quinoline ring might also contribute to its activity by intercalating with DNA or inhibiting specific enzymes.

Comparison with Similar Compounds

Structural Modifications on the Indole Ring

The position and type of substituents on the indole ring significantly influence bioactivity. Below is a comparison of analogs with varying indole substitutions:

Compound Name Indole Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-(6-Fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide 6-F C₁₉H₁₃FN₃O 325.33 Fluorine at 6-position enhances electronegativity and potential receptor affinity
2-(6-Bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide 6-Br C₁₉H₁₃BrN₃O 386.23 Bromine increases molecular weight and may alter lipophilicity
2-(4-Chloro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide 4-Cl C₁₉H₁₃ClN₃O 341.78 Chlorine at 4-position may sterically hinder interactions
2-(4-Fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide 4-F C₁₉H₁₃FN₃O 325.33 Fluorine at 4-position reduces electronic effects compared to 6-position

Key Insights :

  • 6-Fluoro substitution (target compound) optimizes electronic effects for receptor binding compared to bulkier halogens (e.g., Br) .
  • 4-Substituted analogs (Cl, F, methyl) exhibit reduced steric hindrance but may compromise target specificity due to altered indole ring geometry .

Modifications to the Acetamide Substituent

The acetamide-linked group (e.g., quinoline vs. phenyl derivatives) impacts solubility, bioavailability, and target engagement:

Compound Name Acetamide Substituent Molecular Weight (g/mol) Key Features
This compound Quinolin-5-yl 325.33 Quinoline’s aromatic system may enable intercalation or enzyme inhibition
2-(6-Fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide 2-Hydroxyphenyl 310.30 Hydroxyl group improves solubility but reduces lipophilicity
N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide 5-Acetylamino-2-methoxyphenyl 397.40 Methoxy and acetylamino groups enhance metabolic stability

Key Insights :

  • Quinoline-containing compounds (target compound) are more likely to interact with DNA or enzymes (e.g., topoisomerases) due to planar aromaticity .
  • Hydroxyphenyl derivatives prioritize solubility but may lack the broad-spectrum activity seen in quinoline analogs .

Biological Activity

The compound 2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available indole and quinoline derivatives. The general procedure includes the reaction of 6-fluoroindole with quinoline derivatives in the presence of acetic anhydride or similar acylating agents. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant antiproliferative effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF7 (Breast)10
MDA-MB-23115
PC3 (Prostate)12

These results indicate that the compound exhibits a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Hsp90 : The compound has been shown to inhibit heat shock protein 90 (Hsp90), which is crucial for the stability and function of several oncogenic proteins. This inhibition leads to the degradation of client proteins involved in cancer progression, such as HER2 and Raf-1 .
  • Induction of Apoptosis : Treatment with this compound has been associated with increased apoptosis in cancer cells, as evidenced by enhanced levels of cleaved caspases and PARP .
  • Cell Cycle Arrest : Flow cytometry analyses suggest that exposure to the compound results in cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .

Case Studies

A notable study conducted on the compound involved its evaluation in xenograft models where MDA-MB-231 cells were implanted in nude mice. The results demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle alone. The study reported a tumor growth inhibition rate exceeding 50% at doses as low as 10 mg/kg administered bi-weekly .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole and quinoline moieties. For example, the indole core may undergo alkylation or acylation to introduce the fluoro and acetamide groups. Coupling reactions (e.g., amide bond formation between the indole and quinoline subunits) are critical .
  • Purity Assurance : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) and Nuclear Magnetic Resonance (NMR) (e.g., confirming absence of residual solvents or unreacted intermediates) are standard .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : A combination of 1H/13C NMR (e.g., identifying aromatic protons at δ 7.2–8.5 ppm and acetamide carbonyl at ~170 ppm) and High-Resolution Mass Spectrometry (HRMS) (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) is used. Infrared Spectroscopy (IR) confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amide) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets due to indole-quinoline hybrids’ bioactivity) and cell viability assays (e.g., IC50 determination in cancer cell lines using MTT assays). Dose-response curves and controls (e.g., DMSO vehicle) are essential to minimize artifacts .

Advanced Research Questions

Q. How can synthetic yield be optimized for the coupling step between indole and quinoline subunits?

  • Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 10 mol% Pd(PPh3)4 for cross-coupling), and temperature (e.g., reflux at 80°C for 24 hours) should be systematically varied. Design of Experiments (DoE) approaches can identify optimal conditions, while LC-MS monitors intermediate formation .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting patterns) may arise from conformational flexibility or solvent effects . Use density functional theory (DFT) simulations to model solvent interactions and compare calculated vs. experimental spectra. If unresolved, X-ray crystallography provides definitive structural confirmation .

Q. What strategies are effective for probing structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing fluorine with chloro or methyl groups on the indole ring) and test biological activity. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinase domains. Correlate logP values (measured via HPLC) with cellular permeability trends .

Q. How can researchers assess the compound’s metabolic stability in preclinical studies?

  • Methodological Answer : Conduct microsomal stability assays (e.g., liver microsomes from rat/human) with LC-MS quantification of parent compound depletion over time. Monitor for phase I metabolites (e.g., hydroxylation or demethylation) and compare half-life (t1/2) to established reference drugs .

Q. What computational methods are suitable for predicting off-target interactions?

  • Methodological Answer : Use pharmacophore modeling (e.g., PharmaGist) to screen against databases like ChEMBL for potential off-targets. Machine learning models (e.g., DeepChem) trained on toxicity datasets can flag risks like hERG channel inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
Reactant of Route 2
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2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.